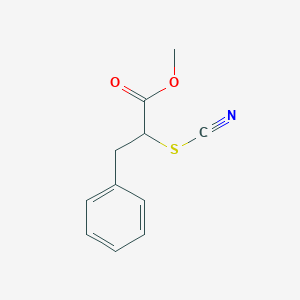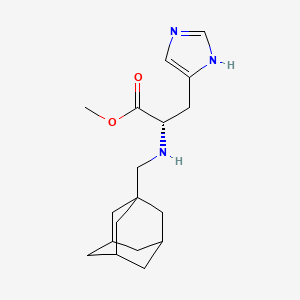
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is a synthetic organic compound that features a unique combination of adamantyl and imidazole groups. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate typically involves the following steps:
Formation of the Adamantylmethylamine Intermediate: This step involves the reaction of adamantane with formaldehyde and ammonia to form 1-adamantylmethylamine.
Coupling with Imidazole Derivative: The adamantylmethylamine is then coupled with an imidazole derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the imidazole ring can interact with active sites of enzymes, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrrol-5-yl)propanoate
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrazol-5-yl)propanoate
Uniqueness
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is unique due to the presence of both adamantyl and imidazole groups, which confer distinct physicochemical properties and biological activities. The combination of these groups can result in enhanced stability, bioavailability, and target specificity compared to similar compounds.
属性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)/t12?,13?,14?,16-,18?/m0/s1 |
InChI 键 |
GCZFPPAFJOOMRO-IEKYFPHUSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


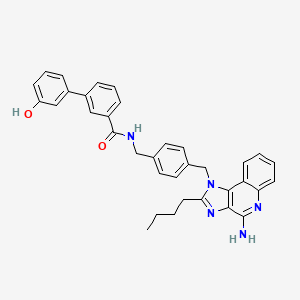
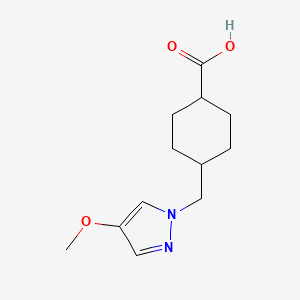
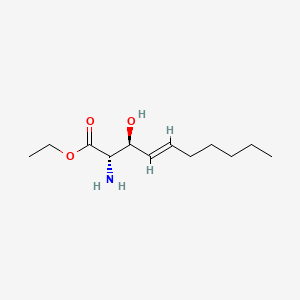

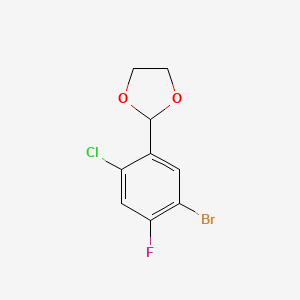
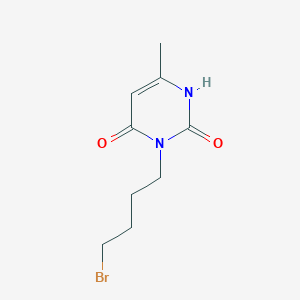
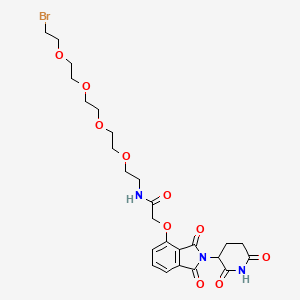
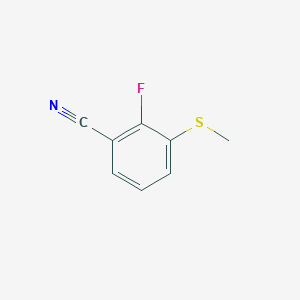
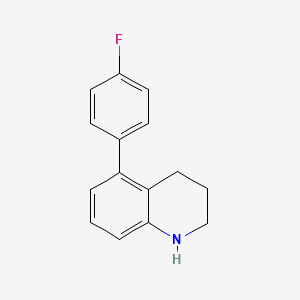

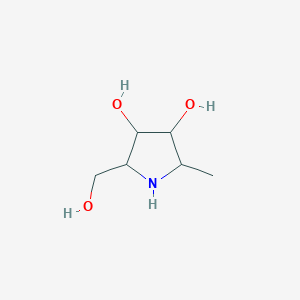
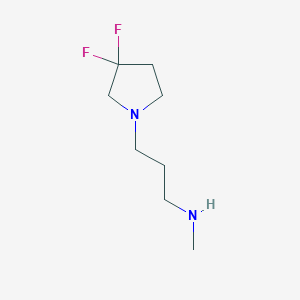
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
